REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]([NH2:5])=[O:12]
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mass was quenched in water
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Type
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EXTRACTION
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Details
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extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=O)N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |